molecular formula C8H13ClO2 B11913312 6-Chloro-1,4-dioxaspiro[4.5]decane CAS No. 6954-16-1

6-Chloro-1,4-dioxaspiro[4.5]decane

Cat. No.: B11913312
CAS No.: 6954-16-1
M. Wt: 176.64 g/mol
InChI Key: RGEAMNSMXJDXIQ-UHFFFAOYSA-N
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Description

6-Chloro-1,4-dioxaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure, which includes a chlorine atom attached to the spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their stability and diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. The chlorination step is then carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the spiro carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted spiro compounds.

    Oxidation: Formation of spiro ketones or acids.

    Reduction: Formation of spiro alcohols or alkanes.

Scientific Research Applications

6-Chloro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Lacks the chlorine atom, making it less reactive.

    Cyclohexanone ethylene ketal: Similar structure but without the spiro configuration.

    2,2-Pentamethylene-1,3-dioxolane: Another spiro compound with different substituents.

Uniqueness: 6-Chloro-1,4-dioxaspiro[4.5]decane stands out due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its unique structure allows for specific interactions that are not possible with other similar compounds.

Biological Activity

6-Chloro-1,4-dioxaspiro[4.5]decane is a unique compound characterized by its spirocyclic structure and the presence of a chlorine atom, which significantly influences its biological activity. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8ClO2_2
  • Molecular Weight : 176.64 g/mol
  • Structural Features : The compound features a dioxaspiro configuration, with the chlorine atom enhancing its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various microorganisms, demonstrating effectiveness in inhibiting fungal growth and bacterial proliferation.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans18100

The inhibition zones indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets.

Mechanism of Action :

  • The chlorine atom enhances the compound's ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids.
  • This interaction may inhibit key enzymes involved in cell proliferation or disrupt cellular processes necessary for cancer cell survival.

Case Studies

One notable study focused on the synthesis of substituted derivatives of this compound and their biological evaluation. The derivatives were tested for their fungicidal properties using a potato-sucrose agar medium.

Results :

  • The study found that certain derivatives exhibited enhanced antifungal activity compared to the parent compound.
  • The percent inhibition of mycelial growth was calculated using the formula:
I=DcDtDc×100I=\frac{D_c-D_t}{D_c}\times 100

Where DcD_c is the diameter of the fungal colonies in control media and DtD_t is the diameter in media with the test substance.

Comparison with Similar Compounds

The unique reactivity of this compound can be contrasted with similar compounds:

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
1,4-Dioxaspiro[4.5]decane Lacks chlorine atomLower reactivity
6-Bromo-1,4-dioxaspiro[4.5]decane Bromine atom instead of chlorineDifferent reactivity profile
Substituted Triazoles and Imidazoles Variants with different functional groupsEnhanced antifungal properties

Properties

CAS No.

6954-16-1

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

6-chloro-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C8H13ClO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2

InChI Key

RGEAMNSMXJDXIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)Cl)OCCO2

Origin of Product

United States

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